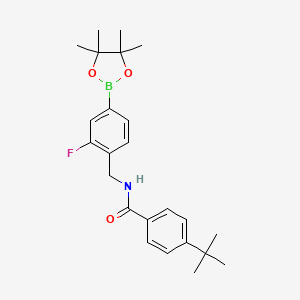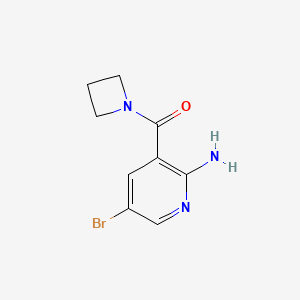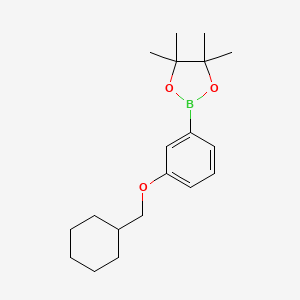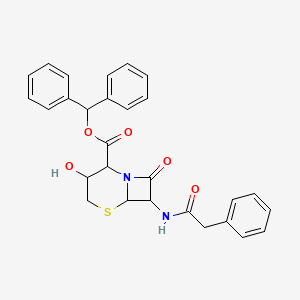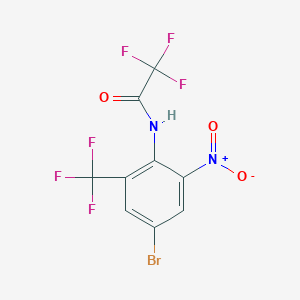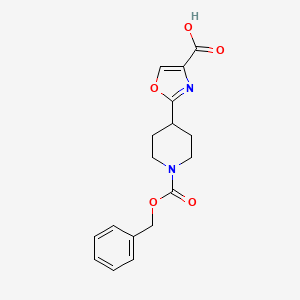
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique est un composé organique complexe qui comprend un cycle pipéridine, un cycle oxazole et un groupe benzyloxycarbonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique implique généralement plusieurs étapes. Une approche courante commence par la préparation du cycle pipéridine, suivie de l’introduction du groupe benzyloxycarbonyle. Le cycle oxazole est ensuite formé par des réactions de cyclisation. Les réactifs et les conditions spécifiques varient, mais les étapes courantes comprennent :
Formation du cycle pipéridine : Cela peut être réalisé par des réactions de cyclisation impliquant des amines et des composés carbonylés.
Introduction du groupe benzyloxycarbonyle : Cette étape implique souvent l’utilisation de chloroformiate de benzyle en présence d’une base.
Formation du cycle oxazole : Des réactions de cyclisation impliquant des nitriles et des composés carbonylés sont couramment utilisées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l’optimisation des étapes ci-dessus pour garantir un rendement et une pureté élevés, ainsi que des considérations pour la rentabilité et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, comme la réduction de l’acide carboxylique en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzyloxycarbonyle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou la liaison aux récepteurs en raison de ses caractéristiques structurelles.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité ou comme élément constitutif de composés industriels plus complexes.
Applications De Recherche Scientifique
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex industrial compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzyloxycarbonyle peut agir comme un groupe protecteur, tandis que le cycle oxazole peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs. Le cycle pipéridine assure la stabilité structurelle et peut influencer l’affinité et la spécificité de liaison du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-((benzyloxy)carbonyl)pipéridine-4-carboxylique : Structure similaire mais sans le cycle oxazole.
Acide 2-(2-méthylpyridin-4-yl)-1,3-oxazole-4-carboxylique : Cycle oxazole similaire mais substituants différents.
Chlorhydrate d’acide 4-pipéridinebutyrique : Contient un cycle pipéridine mais des groupes fonctionnels différents.
Unicité
L’acide 2-(1-((benzyloxy)carbonyl)pipéridin-4-yl)oxazole-4-carboxylique est unique en raison de la combinaison de ses cycles pipéridine et oxazole, ainsi que du groupe benzyloxycarbonyle. Cette structure unique permet des interactions spécifiques dans les systèmes biologiques et en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C17H18N2O5 |
|---|---|
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-11-23-15(18-14)13-6-8-19(9-7-13)17(22)24-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
Clé InChI |
VTFONPFBYKMXME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NC(=CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
